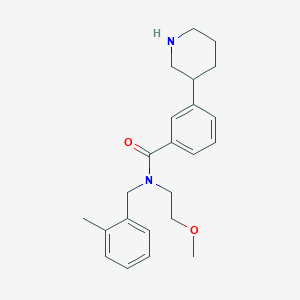![molecular formula C16H15N3O B5639342 1-{6-[3-(1H-pyrazol-1-yl)phenyl]pyridin-2-yl}ethanol](/img/structure/B5639342.png)
1-{6-[3-(1H-pyrazol-1-yl)phenyl]pyridin-2-yl}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyrazole derivatives often involves multicomponent reactions, including condensation and cyclization processes. For example, derivatives of pyrazolo[3,4-b]pyridine have been synthesized using ultrasound-promoted regioselective reactions, offering rapid methods with excellent yields (Nikpassand et al., 2010). Similarly, the synthesis of 1-phenyl-2-(2-pyridyl)ethanol derivatives can be achieved through Knoevenagel condensation reactions without the need for catalysts or solvents, highlighting the versatility of synthetic approaches for related compounds (Percino et al., 2015).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives reveals significant insights into their chemical behavior. For instance, the crystal structure analysis of related compounds has shown various conformations and hydrogen bonding patterns that impact their stability and reactivity. The ethanol hemisolvates of some benzyl-substituted tetrahydropyrazolo[3,4-b]pyridines exhibit different crystal structures despite similar molecular constitutions, indicating the influence of minor variations in molecular structure on the physical properties of these compounds (Cruz et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving pyrazole derivatives are diverse, reflecting their broad utility in synthetic chemistry. The use of 2-(pyridin-2-yl)ethanol as a protecting group for carboxylic acids showcases the functional versatility of pyridyl ethanol derivatives. This moiety can be selectively removed post-polymerization, demonstrating its applicability in polymer chemistry (Elladiou & Patrickios, 2012).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility and crystallinity, are crucial for their application in various domains. The solvation and crystalline forms can significantly affect the compound's behavior in biological systems or chemical reactions. For example, the isomorphism observed in benzyl-substituted tetrahydropyrazolo[3,4-b]pyridine derivatives underscores the importance of solvation and crystal structure in determining the physical properties of these compounds (Cruz et al., 2008).
Mecanismo De Acción
Direcciones Futuras
The future directions for research on similar compounds could include further exploration of their biological activities, such as their antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Additionally, the development of new synthetic routes for these compounds could also be a focus of future research .
Propiedades
IUPAC Name |
1-[6-(3-pyrazol-1-ylphenyl)pyridin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-12(20)15-7-3-8-16(18-15)13-5-2-6-14(11-13)19-10-4-9-17-19/h2-12,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYULDRSMDMWJSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=N1)C2=CC(=CC=C2)N3C=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

acetic acid](/img/structure/B5639262.png)

![2-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-6-methyl-4H-pyran-4-one](/img/structure/B5639285.png)
![[2-(benzylthio)-1-(2-phenylethyl)-1H-imidazol-5-yl]methanol](/img/structure/B5639291.png)
![4-{[4-(ethoxycarbonyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5639298.png)
![[(3R*,4R*)-1-[(4-fluoro-3-methylphenyl)acetyl]-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5639304.png)
![5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-hydroxy-4(3H)-pyrimidinone](/img/structure/B5639326.png)
![2-benzyl-8-[(1-ethyl-2-oxo-1,2-dihydropyridin-4-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5639333.png)
![4-methyl-5-({3-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)pyrimidine](/img/structure/B5639337.png)
![2-allyl-6-[(3-quinolinylamino)methyl]phenol](/img/structure/B5639338.png)
![1-{[2-(ethylamino)-5-pyrimidinyl]carbonyl}-4-(1-pyrrolidinylmethyl)-4-piperidinol](/img/structure/B5639349.png)


![N-[2-(2-furyl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5639373.png)